2-Bromo-5-(pyridin-4-yl)oxazole

Übersicht

Beschreibung

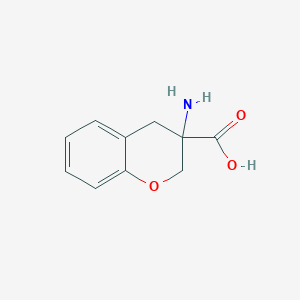

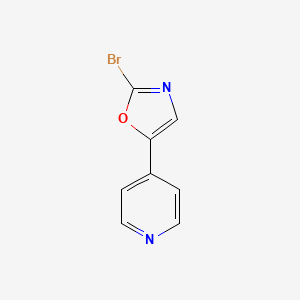

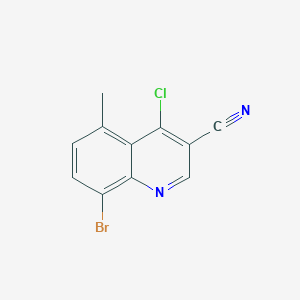

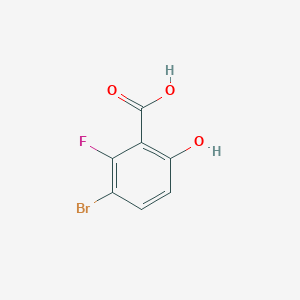

2-Bromo-5-(pyridin-4-yl)oxazole is a chemical compound with the CAS Number: 1510020-83-3 and a molecular weight of 225.04 . It has a linear formula of C8H5BrN2O .

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-Bromo-5-(pyridin-4-yl)oxazole, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(pyridin-4-yl)oxazole consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-5-(pyridin-4-yl)oxazole are quite complex. One notable reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“2-Bromo-5-(pyridin-4-yl)oxazole” is a chemical compound with the molecular formula C8H5BrN2O . It is a white to yellow solid at room temperature . The compound has a molecular weight of 225.04 .

Synthesis

The synthesis of “2-Bromo-5-(pyridin-4-yl)oxazole” and its derivatives is a topic of interest in scientific research . The methods for synthesizing these compounds can vary, and the choice of method can depend on the desired properties of the final product .

Electrochromic Applications

“2-Bromo-5-(pyridin-4-yl)oxazole” has been used in the synthesis of electrochromic derivatives . Electrochromic materials can change their color when a voltage is applied, making them useful in a variety of applications, including smart windows, displays, and sensors .

Biological Activities

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are related to “2-Bromo-5-(pyridin-4-yl)oxazole”, have been synthesized and evaluated for their biological activities . These compounds have shown potential biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Pharmaceutical Research

The compound “2-Bromo-5-(pyridin-4-yl)oxazole” is used in pharmaceutical research . It is used in the development of new drugs and therapies .

Heterocyclic Chemistry

“2-Bromo-5-(pyridin-4-yl)oxazole” is a type of heterocyclic compound . Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements . They are of great interest in the field of organic chemistry due to their diverse properties and potential applications .

Safety and Hazards

The safety information for 2-Bromo-5-(pyridin-4-yl)oxazole includes several hazard statements: H302, H315, H320, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Oxazole derivatives have been associated with a range of biological activities .

Eigenschaften

IUPAC Name |

2-bromo-5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMTORKIWFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(pyridin-4-yl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)